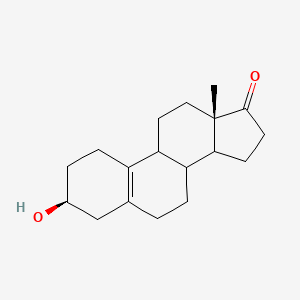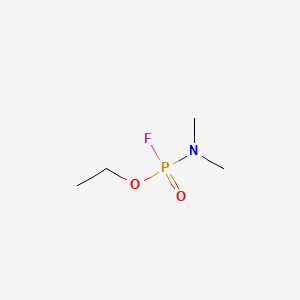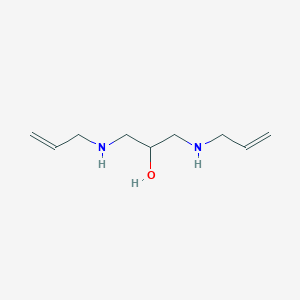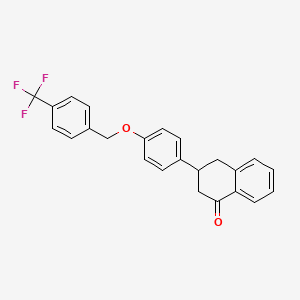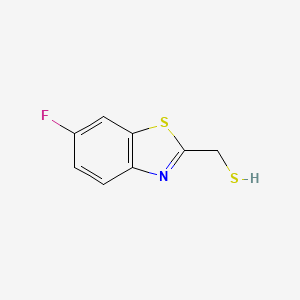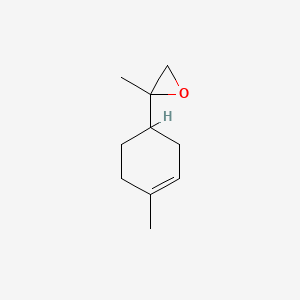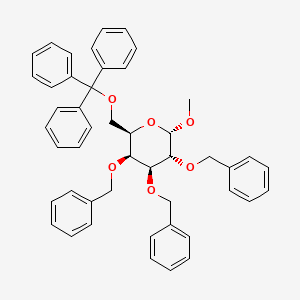
Acetanilide, 2',4'-dinitro-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2’,4’-dinitro-2-fluoro- is a chemical compound with the molecular formula C8H7FN2O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and a fluorine atom at the 2 position
Vorbereitungsmethoden
The synthesis of Acetanilide, 2’,4’-dinitro-2-fluoro- typically involves the nitration of acetanilide derivatives. The process can be summarized as follows:
Nitration Reaction: Acetanilide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups at the desired positions on the phenyl ring.
Fluorination: The nitrated acetanilide is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 2 position.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Acetanilide, 2’,4’-dinitro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2’,4’-dinitro-2-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Acetanilide, 2’,4’-dinitro-2-fluoro- exerts its effects involves interactions with molecular targets and pathways. The nitro groups and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Acetanilide, 2’,4’-dinitro-2-fluoro- can be compared with other similar compounds, such as:
2’,4’-Dinitroacetanilide: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4’-Fluoro-2’-nitroacetanilide: Has a different substitution pattern, leading to variations in its properties and applications.
Acetanilide: The parent compound, which lacks the nitro and fluorine substitutions, resulting in different chemical and biological properties.
The uniqueness of Acetanilide, 2’,4’-dinitro-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
23554-59-8 |
|---|---|
Molekularformel |
C8H6FN3O5 |
Molekulargewicht |
243.15 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
InChI-Schlüssel |
OUHRISILAJAWAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


